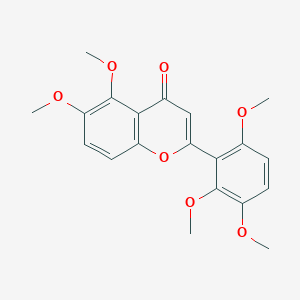

5,6,2',3',6'-Pentamethoxyflavone

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H20O7 |

|---|---|

Molecular Weight |

372.4 g/mol |

IUPAC Name |

5,6-dimethoxy-2-(2,3,6-trimethoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C20H20O7/c1-22-12-6-8-15(24-3)20(26-5)18(12)16-10-11(21)17-13(27-16)7-9-14(23-2)19(17)25-4/h6-10H,1-5H3 |

InChI Key |

KHAJXTXUCWNYAU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)OC)OC)C2=CC(=O)C3=C(O2)C=CC(=C3OC)OC |

Synonyms |

5,6,2',3',6'-pentamethoxyflavone PMF cpd |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies for 5,6,2 ,3 ,6 Pentamethoxyflavone

The presence of 5,6,2',3',6'-pentamethoxyflavone in the plant kingdom is highly specific, primarily identified within a select genus of the Rutaceae family. Understanding its natural distribution is the first step in harnessing this compound for further research.

Identification of Natural Sources of this compound

Botanical Origins: The principal botanical source of this compound is Casimiroa tetrameria, a species of flowering plant in the citrus family, Rutaceae. nih.gov This plant is sometimes referred to as the woolly-leaved sapote. Research has confirmed the presence of this specific pentamethoxyflavone in this species. While other polymethoxyflavones are found in various citrus peels, the occurrence of this compound has been specifically reported in Casimiroa tetrameria.

Distribution within Plant Tissues

Phytochemical investigations into Casimiroa tetrameria have revealed that the leaves are a significant source of polymethoxylated flavonoids. nih.govoup.com A study focusing on the traditional medicinal use of the plant by the Yucatec Maya highlighted the isolation of numerous polymethoxylated flavonoids from its leaves. This suggests that the leaves are the primary repository for this compound in this plant. In the broader Casimiroa genus, such as in the closely related Casimiroa edulis, leaves have also been identified as a source of various polymethoxyflavones. nih.gov This evidence points to the leaves as the target tissue for the extraction of this compound.

Extraction Techniques for Polymethoxyflavones

The isolation of this compound from its natural source involves a multi-step process that begins with extraction. The selection of an appropriate extraction method is critical for maximizing the yield and purity of the target compound.

Solvent-Based Extraction Approaches

Solvent extraction is a primary method for obtaining polymethoxyflavones from plant material. The choice of solvent is dictated by the polarity of the target compounds. Polymethoxyflavones are generally less polar than their hydroxylated flavonoid counterparts, which influences the selection of appropriate solvents.

Commonly used solvents for the extraction of PMFs include:

Ethanol: Often used in varying concentrations with water, ethanol is effective for extracting a broad range of flavonoids.

Chloroform: A nonpolar solvent suitable for extracting less polar compounds like PMFs.

Hexane: Another nonpolar solvent, frequently used as a first step to defat the plant material before extracting the flavonoids with a more polar solvent. scispace.com

The process typically involves maceration or Soxhlet extraction, where the dried and powdered plant material is exposed to the solvent for a prolonged period to ensure the thorough dissolution of the target compounds.

Table 1: Solvents Used in the Extraction of Polymethoxyflavones

| Solvent | Polarity | Typical Application |

| Hexane | Nonpolar | Defatting of plant material, extraction of nonpolar compounds |

| Chloroform | Nonpolar | Extraction of less polar flavonoids |

| Ethanol | Polar | Broad-spectrum flavonoid extraction, often in aqueous mixtures |

| Methanol | Polar | Similar to ethanol, effective for a range of flavonoids |

Enzyme-Assisted Extraction Methodologies

Enzyme-assisted extraction (EAE) is a more advanced technique that can improve the efficiency of extraction. This method involves the use of enzymes to break down the plant cell walls, thereby facilitating the release of intracellular components, including flavonoids. Enzymes such as cellulases and pectinases are commonly employed for this purpose. The enzymatic treatment is typically performed prior to solvent extraction and can lead to higher yields of the target compounds. While not specifically detailed for this compound from Casimiroa tetrameria, EAE is a recognized method for enhancing flavonoid extraction from various plant sources.

Chromatographic Isolation and Purification Strategies

Following initial extraction, the crude extract contains a mixture of various phytochemicals. To isolate and purify this compound, chromatographic techniques are essential.

Column Chromatography: A fundamental technique for the separation of compounds from a mixture. The crude extract is loaded onto a column packed with a stationary phase, such as silica gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds separate based on their differential affinities for the stationary and mobile phases. For PMFs, a common approach involves a silica gel column eluted with a gradient of solvents, such as n-hexane and ethyl acetate, gradually increasing in polarity.

High-Performance Liquid Chromatography (HPLC): A more advanced and efficient chromatographic technique that uses high pressure to pass the solvent through the column, leading to higher resolution and faster separation times. Preparative HPLC is often used as a final purification step to obtain highly pure compounds. A reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile is commonly employed for the purification of flavonoids.

High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby preventing the irreversible adsorption of the sample. It has been successfully used for the preparative isolation and purification of polymethoxylated flavones from plant extracts.

The final identification and structural elucidation of the purified this compound are typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Column Chromatography Techniques

Column chromatography serves as a fundamental and indispensable step in the initial separation of this compound from crude plant extracts. This technique separates compounds based on their differential adsorption to a stationary phase packed into a column.

Common Stationary Phases and Mobile Phases: Silica gel is the most commonly used stationary phase for the separation of polymethoxyflavones due to its effectiveness and affordability researchgate.netup.ac.za. The separation is typically achieved using normal-phase chromatography, where a nonpolar mobile phase is used to elute compounds from the polar silica gel.

General Procedure:

Preparation of Extract: The dried and powdered plant material is first extracted with a suitable solvent, such as hexane or methanol, to obtain a crude extract researchgate.netphcogj.com.

Column Packing: A glass column is packed with silica gel as a slurry in a nonpolar solvent.

Loading: The crude extract is concentrated and adsorbed onto a small amount of silica gel, which is then carefully loaded onto the top of the packed column researchgate.net.

Elution: The separation is carried out by passing a series of solvents (mobile phase) through the column. Elution typically begins with a nonpolar solvent, like hexane or chloroform, and the polarity is gradually increased by adding more polar solvents such as acetone, ethyl acetate, or methanol researchgate.netup.ac.zaphcogj.com. This is known as gradient elution.

Fraction Collection: The eluate is collected in a series of fractions. Each fraction is then analyzed, often using thin-layer chromatography (TLC), to identify those containing the target compound up.ac.zaphcogj.com. Fractions with similar profiles are combined for further purification up.ac.za.

Flash chromatography, a modification of traditional column chromatography that uses pressure to speed up the solvent flow, is also effectively used for the rapid separation of PMFs researchgate.net. Another advanced technique involves using macroporous resins, such as AB-8 resin, which is particularly suitable for large-scale, industrial purification of flavonoids nih.gov.

Table 1: Examples of Column Chromatography Systems for Flavonoid Isolation

| Stationary Phase | Mobile Phase System (Gradient) | Plant Source Example | Target Compounds |

| Silica Gel 60 | Hexane -> Hexane:Acetone | Citrus reshni (Cleopatra mandarin) | Polymethoxyflavones |

| Silica Gel 60 PF254 | Chloroform -> Chloroform:Ethanol/Methanol | Artemisia monosperma | Flavone (B191248) Aglycones |

| Silica Gel 60 | Hexane -> Hexane:Ethyl Acetate | Dodonaea viscosa | Flavonoids |

| AB-8 Macroporous Resin | Water -> Ethanol | Sophora tonkinensis | Total Flavonoids |

High-Performance Liquid Chromatography (HPLC) Applications for Compound Enrichment

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique essential for the final purification and enrichment of this compound from the semi-purified fractions obtained via column chromatography. Preparative HPLC (prep-HPLC) is specifically employed to isolate pure compounds in sufficient quantities for further analysis.

Principles and Advantages: HPLC offers superior separation power compared to column chromatography, allowing for the resolution of closely related compounds. The use of small particle size packing materials results in higher efficiency and better-defined peaks.

Typical HPLC Systems: Reversed-phase HPLC is commonly used for flavonoid purification. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase.

General Procedure:

Column and Mobile Phase Selection: A reversed-phase column, such as a Hypersil-BDS C18 column, is often selected nih.gov. The mobile phase typically consists of a mixture of water (often acidified slightly) and an organic solvent like methanol or acetonitrile.

Method Optimization: The separation conditions, including the mobile phase composition (isocratic or gradient elution) and flow rate, are optimized to achieve the best resolution for the target compound nih.gov.

Injection and Separation: A concentrated solution of the fraction from column chromatography is injected into the HPLC system. The components are separated as they pass through the column.

Detection and Fraction Collection: A detector, commonly a UV detector set at a specific wavelength (e.g., 324 nm for a similar PMF), monitors the eluate nih.gov. The peak corresponding to this compound is collected.

The combination of techniques, such as using High-Speed Counter-Current Chromatography (HSCCC) for an initial liquid-liquid separation followed by preparative HPLC, has proven to be a highly effective strategy for isolating pure flavonoids nih.gov.

Table 2: Example of HPLC Conditions for Pentamethoxyflavone Analysis

| Parameter | Specification |

| Technique | Reversed-Phase HPLC |

| Column | Hypersil-BDS C18 |

| Mobile Phase | Methanol/Water mixture |

| Detection | UV at 324 nm |

| Application | Analysis of 3',4',5',5,7-pentamethoxyflavone (B192069) |

Note: This data is based on a method developed for a closely related pentamethoxyflavone and illustrates a typical analytical approach nih.gov.

Preparative Thin-Layer Chromatography (PTLC) in Isolation Schemes

Preparative Thin-Layer Chromatography (PTLC) is a valuable and economical technique for the purification of small quantities of compounds, often used as a final polishing step in an isolation scheme acs.orgrochester.edu. It operates on the same principles as analytical TLC but utilizes thicker silica plates to accommodate larger sample loads.

Methodology and Application: PTLC is particularly useful for separating compounds with very similar retention factors that may co-elute during column chromatography researchgate.net.

General Procedure:

Sample Application: The semi-purified sample (up to 100 mg) is dissolved in a volatile solvent and applied as a thin, uniform band near the bottom of a PTLC plate (e.g., 20 cm x 20 cm with a 2.5 mm silica layer) rochester.edu.

Development: The plate is placed in a chromatography tank containing a pre-determined solvent system, and the solvent moves up the plate via capillary action, separating the components of the sample band.

Visualization: After development, the separated bands are visualized, typically under UV light rochester.edu. The band corresponding to the target flavonoid is marked.

Extraction: The silica containing the desired compound is carefully scraped from the glass plate rochester.edu.

Recovery: The target compound is eluted from the scraped silica by washing it with a polar solvent like ethyl acetate or methanol. The solvent is then evaporated to yield the pure compound rochester.edu.

While effective, PTLC is limited by its lower sample capacity compared to column-based methods, and multiple plates may be required to obtain a significant quantity of the pure compound acs.orgrochester.edu.

Biosynthesis and Metabolic Pathways of 5,6,2 ,3 ,6 Pentamethoxyflavone

Proposed Biosynthetic Routes for Flavonoids and Polymethoxyflavones

Flavonoids are plant secondary metabolites derived from primary metabolic precursors through various biosynthetic pathways. nih.gov The foundational structure of these compounds is a C6-C3-C6 skeleton, consisting of two aromatic rings (A and B) joined by a three-carbon heterocyclic pyrane ring (C). nih.gov The journey begins with the shikimate pathway, which produces the amino acid phenylalanine. nih.gov Subsequently, the phenylpropanoid pathway converts phenylalanine into 4-coumaroyl-CoA, a key intermediate. nih.gov This molecule then combines with three molecules of malonyl-CoA to form chalcones, which are generally considered the precursors to the various classes of flavonoids. nih.gov

Polymethoxyflavones (PMFs) are a distinct category of flavonoids characterized by the presence of multiple methoxy (B1213986) groups on the flavone (B191248) backbone. nih.govsciopen.com These compounds are particularly abundant in the peels of citrus fruits. nih.gov The biosynthesis of PMFs involves further modification of the basic flavonoid structure through a series of hydroxylation and subsequent methylation reactions.

The defining characteristic of PMFs, their multiple methoxy groups, is the result of a crucial enzymatic process known as O-methylation. This reaction, which involves the transfer of a methyl group to a hydroxyl (-OH) group on the flavonoid skeleton, is catalyzed by O-methyltransferases (OMTs). nih.gov In citrus plants, specific types of OMTs, such as Caffeoyl-CoA O-methyltransferases (CCoAOMTs), play a vital role in the biosynthesis of PMFs. nih.govresearchgate.net

These enzymes can act on various hydroxyl positions on the flavone core, and their sequential and specific actions contribute to the vast diversity of PMFs found in nature. nih.govresearchgate.net Methylation significantly alters the chemical properties of flavonoids, notably increasing their lipophilicity (fat-solubility) and metabolic stability. researchgate.net This enhanced stability can improve their bioavailability compared to their hydroxylated counterparts. researchgate.net

The biosynthesis of flavonoids begins with precursors from primary metabolism, namely phosphoenolpyruvic acid and D-erythrose 4-phosphate, which enter the shikimate pathway to eventually form phenylalanine. nih.gov Phenylalanine is the starting point for the phenylpropanoid pathway, which leads to the formation of chalcones, the direct precursors of flavones and other flavonoid classes. nih.gov

From the basic flavone skeleton, a series of enzymatic modifications, primarily hydroxylation followed by position-specific O-methylation, leads to the formation of highly methoxylated derivatives like 5,6,2',3',6'-Pentamethoxyflavone. researchgate.netresearchgate.net For example, studies in Citrus reticulata have identified CCoAOMT-like enzymes that can methylate nearly all possible sites on hydroxyflavonoids, demonstrating the enzymatic machinery responsible for producing fully O-methylated flavones. nih.gov The specific sequence of these enzymatic reactions determines the final methoxylation pattern of the resulting PMF.

In Vitro Metabolic Transformations of this compound

While the methoxy groups of PMFs confer metabolic stability, these compounds are still subject to biotransformation by metabolic enzymes, primarily in the liver. nih.govnih.gov In vitro studies using liver fractions are essential for understanding these metabolic pathways. nih.govresearchgate.net

Hepatic microsomes, which are vesicles of the endoplasmic reticulum from liver cells, are a standard tool for studying drug metabolism in vitro. nih.govresearchgate.net They contain a high concentration of key phase I metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily, and phase II enzymes like UDP-glucuronosyltransferases (UGTs). nih.gov

Studies on the closely related compound 3',4',5',5,7-pentamethoxyflavone (B192069) demonstrate that when incubated with mouse and human liver microsomes, the flavone undergoes significant metabolic conversion. nih.gov The primary metabolic pathway observed is the removal of a methyl group, a process known as O-demethylation. nih.gov This process is a common metabolic fate for methoxylated flavones. nih.gov

The principal metabolites formed from the hepatic metabolism of pentamethoxyflavones are mono-O-demethylated products. nih.gov In these metabolites, one of the methoxy (-OCH₃) groups is converted into a hydroxyl (-OH) group. For a compound like this compound, this could theoretically occur at any of the five positions, leading to several possible isomeric mono-hydroxylated metabolites.

Following the initial O-demethylation by CYP enzymes, the newly formed hydroxyl group can undergo further phase II conjugation reactions. Studies have identified that these demethylated metabolites can be conjugated with glucuronic acid (glucuronidation) or sulfate (B86663) groups (sulfonation), forming mono-O-desmethyl PMF glucuronides and sulfonates. nih.gov These conjugation reactions increase the water solubility of the metabolites, facilitating their excretion from the body.

| Parent Compound | Metabolic Reaction | Resulting Metabolite Class |

|---|---|---|

| This compound | Phase I: O-demethylation | Mono-hydroxytetramethoxyflavones |

| Mono-hydroxytetramethoxyflavones | Phase II: Glucuronidation | Mono-O-desmethyl pentamethoxyflavone glucuronides |

| Mono-hydroxytetramethoxyflavones | Phase II: Sulfonation | Mono-O-desmethyl pentamethoxyflavone sulfonates |

This table illustrates the general metabolic cascade for pentamethoxyflavones based on available research. nih.gov

A crucial aspect of metabolism studies is understanding whether the metabolites are more or less biologically active than the parent compound. Research suggests that PMFs may function as prodrugs, where their demethylated metabolites exhibit enhanced biological effects. researchgate.net

For instance, studies comparing the cytotoxicity of various PMFs have found that hydroxylated PMFs (OH-PMFs)—the products of demethylation—are generally significantly more potent against cancer cell lines than their fully methoxylated precursors. acs.org Similarly, the demethylated metabolite of the PMF nobiletin (B1679382), 5-demethylnobiletin, has been shown to have greater activity in suppressing lipid accumulation in preadipocytes compared to nobiletin itself. nih.gov This suggests that the metabolic conversion of a methoxy group to a hydroxyl group can be a critical step for unlocking or enhancing the biological activity of these compounds.

| Compound Type | Relative Biological Activity (General Finding) | Example |

|---|---|---|

| Polymethoxyflavone (Parent) | Baseline Activity | Nobiletin |

| Hydroxylated Metabolite (Demethylated) | Often Increased Activity | 5-Demethylnobiletin (exhibits greater suppression of lipid accumulation) nih.gov |

| Polymethoxyflavone (Parent) | Lower Cytotoxicity | PMFs without a hydroxyl group acs.org |

| Hydroxylated Metabolite (Demethylated) | Higher Cytotoxicity | OH-PMFs (showed more potent inhibition of cancer cells) acs.org |

This table provides a comparative overview of the biological activity between parent PMFs and their hydroxylated metabolites based on published findings.

Synthetic Strategies and Derivatization Approaches for 5,6,2 ,3 ,6 Pentamethoxyflavone

Total Synthesis Routes for 5,6,2',3',6'-Pentamethoxyflavone and Related Flavones

The total synthesis of complex flavonoids like this compound relies on established organic chemistry reactions to construct the core flavone (B191248) backbone and introduce the desired methoxy (B1213986) substitutions. Most synthetic strategies for flavonoids depend on readily available methoxylated acetophenones and benzaldehydes as key building blocks. mdpi.com

Multi-Step Synthetic Pathways

The construction of the pentamethoxyflavone structure is a multi-step process that typically involves the formation of a chalcone intermediate, followed by cyclization to form the flavone core. vapourtec.com A common and effective strategy involves the following general sequence:

Aldol Condensation: A substituted acetophenone (A-ring precursor) is reacted with a substituted benzaldehyde (B-ring precursor) under basic conditions to form a 2'-hydroxychalcone. mdpi.com

Oxidative Cyclization: The resulting chalcone is then cyclized to form the flavone C-ring. A common method for this step is the Algar-Flynn-Oyamada (AFO) reaction, which uses hydrogen peroxide in an alkaline medium, or iodine-catalyzed cyclization in a solvent like dimethyl sulfoxide (DMSO). mdpi.com

For highly substituted flavones, an alternative approach is the Baker-Venkataraman rearrangement. This method involves the acylation of a 2'-hydroxyacetophenone with a substituted benzoyl chloride, followed by a base-catalyzed rearrangement to form a 1,3-diketone, which then undergoes acid-catalyzed cyclization to yield the flavone. mdpi.com

Key Reaction Steps and Intermediates

The synthesis of polymethoxyflavones is characterized by several critical reactions and the formation of key intermediates.

Key Intermediates:

Substituted 2'-Hydroxyacetophenones: These compounds form the A-ring and part of the C-ring of the flavone. Their synthesis can be achieved through methods like the Friedel-Crafts acylation of appropriately substituted phenols. mdpi.com For instance, 6-hydroxy-2,3,4-trimethoxyacetophenone is a key intermediate in the synthesis of related flavones. mdpi.com

Substituted Benzaldehydes: These provide the B-ring of the flavonoid. The specific substitution pattern on the benzaldehyde dictates the final substitution on the flavone's B-ring.

2'-Hydroxychalcones: These are the direct products of the aldol condensation between the acetophenone and benzaldehyde and are the immediate precursors to the flavone ring system. mdpi.com

Key Reaction Steps:

Aldol Condensation: This carbon-carbon bond-forming reaction is fundamental to connecting the A-ring and B-ring precursors. The choice of base and reaction conditions is critical to maximize the yield of the desired chalcone.

Oxidative Cyclization: This step closes the heterocyclic C-ring. The use of iodine in DMSO is a widely employed method that proceeds in good yield. mdpi.com

Methylation/Demethylation: The introduction and removal of methyl groups are crucial for achieving the final substitution pattern. Selective demethylation of polymethoxyflavones can be challenging but is often accomplished using Lewis acids (e.g., AlCl₃, BCl₃) or Brønsted acids (e.g., HBr in acetic acid). mdpi.com The 5-methoxy group is often the most susceptible to cleavage due to chelation with the 4-carbonyl group. mdpi.com

Table 1: Key Reactions in Polymethoxyflavone Synthesis

| Reaction Step | Description | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| Aldol Condensation | Forms the chalcone backbone by linking the A- and B-ring precursors. | Substituted acetophenone, substituted benzaldehyde, strong base (e.g., KOH). | 2'-Hydroxychalcone |

| Oxidative Cyclization | Closes the heterocyclic C-ring to form the flavone core. | Iodine (I₂), Dimethyl sulfoxide (DMSO). | Flavone |

| Baker-Venkataraman Rearrangement | An alternative route to form the 1,3-diketone precursor for cyclization. | 2'-Hydroxyacetophenone, benzoyl chloride, base (e.g., pyridine), followed by acid. | 1,3-Diketone |

| Selective Demethylation | Removes specific methyl ether groups to yield hydroxylated analogues. | Lewis acids (AlCl₃, BBr₃) or Brønsted acids (HBr). | Hydroxyflavone |

Chemical Derivatization for Structural Modification and Functional Enhancement

Chemical derivatization of the this compound scaffold is a powerful tool for creating analogues with modified or enhanced properties. nih.gov This can involve synthesizing hydroxylated versions or introducing other functional groups to alter physicochemical characteristics like solubility and bioavailability. nih.gov

Synthesis of Hydroxylated and Other Substituted Analogues

The most common derivatization of polymethoxyflavones is the synthesis of their hydroxylated counterparts. This is typically achieved through selective demethylation. mdpi.com

Hydroxylation via Demethylation: The conversion of methoxy groups to hydroxyl groups is a key strategy. The reactivity of different methoxy groups can vary significantly depending on their position on the flavone core.

The 5-methoxy group is generally the most labile and can be selectively removed using Lewis acids like aluminum chloride (AlCl₃). mdpi.com

More vigorous conditions, such as using boron tribromide (BBr₃) or hydrobromic acid (HBr), can lead to the cleavage of multiple methoxy groups. mdpi.com Sequential, time-dependent demethylation has been observed, allowing for the controlled synthesis of different hydroxylated analogues. mdpi.com

The synthesis of other substituted analogues can be achieved by incorporating different functional groups onto the initial acetophenone or benzaldehyde building blocks before the total synthesis is carried out. nih.gov

Impact of Derivatization on Functional Properties

Modifying the structure of polymethoxyflavones through derivatization, particularly by altering the number and position of hydroxyl and methoxy groups, has a significant impact on their functional and biological properties. nih.gov

Influence of Hydroxylation: The introduction of hydroxyl groups, especially at the 5-position, often enhances certain biological activities. For example, some 5-hydroxy polymethoxyflavones have shown strong inhibitory activities against the proliferation of cancer cell lines. dushenkov.com The demethylation of PMFs can provide a wide range of metabolites that possess different biological activities compared to the parent compounds. mdpi.com

Structure-Activity Relationships (SAR): Systematic derivatization allows for the study of structure-activity relationships. For instance, studies on 5,7-dihydroxyflavones and their O-methylated analogs have shown that the substitution pattern on the A-ring is critical for certain anti-inflammatory activities. koreascience.kr The presence of a 5-hydroxyl group versus a 5-methoxy group can dramatically alter the compound's biological profile. koreascience.kr

Derivatization for Analytical Characterization (e.g., with shift reagents, Neu's reagent)

Chemical derivatization is also a vital technique for the analytical characterization of flavonoids, aiding in their detection and structural elucidation.

Neu's Reagent (Diphenylborinic acid 2-aminoethyl ester): This reagent is widely used for the detection of flavonoids in techniques like Thin Layer Chromatography (TLC). researchgate.net Neu's reagent forms fluorescent complexes with flavonoids that have free hydroxyl groups, particularly those with a catechol (3',4'-dihydroxy) system or free hydroxyls at C-5 and C-7. The resulting color change or fluorescence under UV light helps in the identification and differentiation of various flavonoids. researchgate.net

Aluminum Chloride (AlCl₃): AlCl₃ is another common derivatization reagent used in spectrophotometric and chromatographic analysis. uwa.edu.au It forms stable complexes with flavonoids that possess a free hydroxyl group at C-5 and a carbonyl group at C-4, causing a bathochromic shift (a shift to a longer wavelength) in the UV-Vis spectrum. nih.govresearchgate.net This spectral shift is a characteristic feature that can be used to confirm the presence of a 5-hydroxyflavone structure. nih.gov

Lanthanide Shift Reagents (LSRs): In Nuclear Magnetic Resonance (NMR) spectroscopy, complex spectra with overlapping signals can make structural determination difficult. Lanthanide shift reagents, which are paramagnetic complexes of metals like Europium (e.g., Eu(fod)₃), are used to simplify these spectra. chemistnotes.com The LSR interacts with Lewis basic sites in the molecule, such as hydroxyl or methoxy groups, inducing significant shifts in the resonance of nearby protons. slideshare.netslideshare.net The magnitude of the induced shift is dependent on the distance of the proton from the lanthanide ion, which helps in resolving overlapping signals and assigning proton resonances, thereby aiding in the unambiguous structural elucidation of complex flavonoids. slideshare.netnih.gov

Table 2: Reagents for Analytical Derivatization of Flavonoids

| Reagent | Analytical Technique | Principle of Action | Information Gained |

|---|---|---|---|

| Neu's Reagent | TLC, HPTLC | Forms fluorescent complexes with hydroxylated flavonoids. researchgate.net | Detection and differentiation of flavonoids based on hydroxylation patterns. |

| Aluminum Chloride (AlCl₃) | UV-Vis Spectroscopy, HPTLC | Forms complexes with specific hydroxyl and carbonyl groups, causing a bathochromic shift. uwa.edu.au | Confirmation of free 5-hydroxyl or ortho-dihydroxyl groups. nih.gov |

| Lanthanide Shift Reagents (e.g., Eu(fod)₃) | NMR Spectroscopy | Paramagnetic interaction with Lewis basic sites induces chemical shifts. chemistnotes.com | Resolution of overlapping signals and assignment of proton resonances for structural elucidation. slideshare.net |

Advanced Structural Characterization and Analytical Methodologies

Spectroscopic Techniques for Elucidating Molecular Structure

Spectroscopy is fundamental to determining the intricate molecular architecture of 5,6,2',3',6'-pentamethoxyflavone. Techniques such as NMR, mass spectrometry, UV-Vis, and IR spectroscopy each provide unique and complementary information about the compound's atomic connectivity, mass, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules, including polymethoxyflavones. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) experiments is employed to assign all proton and carbon signals and confirm the substitution pattern of the methoxy (B1213986) groups on the flavone (B191248) skeleton.

The characterization of this compound has been accomplished using ¹H, ¹³C, and NOESY spectroscopy nih.gov.

¹H NMR: The ¹H NMR spectrum provides information on the number and environment of protons in the molecule. For this compound, the spectrum would characteristically show distinct singlets for the five methoxy groups (each integrating to 3H), typically in the range of δ 3.8-4.1 ppm. Signals for the aromatic protons on the A and B rings would also be present, with their chemical shifts and coupling patterns confirming their positions.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms. The spectrum for this compound is expected to show 20 distinct carbon signals. Key signals include the carbonyl carbon (C-4) around δ 175-180 ppm, carbons bearing methoxy groups, and other aromatic carbons.

2D NMR: Techniques like Heteronuclear Single Quantum Coherence (HSQC) correlate proton signals with their directly attached carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity between the A, B, and C rings and for assigning the exact positions of the methoxy groups. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment identifies protons that are close in space, providing definitive evidence for the substitution pattern, particularly the arrangement of the three methoxy groups on the B-ring nih.gov.

Table 1: Expected NMR Spectral Data for this compound

| Atom | Expected ¹³C Chemical Shift (δ ppm) | Expected ¹H Chemical Shift (δ ppm) | Key HMBC Correlations |

| C-2 | ~163 | - | H-3, H-4'/5' |

| C-3 | ~107 | ~6.5 (s) | C-2, C-4, C-1' |

| C-4 | ~178 | - | H-3, H-5 |

| C-5 | ~152 | ~7.3 (d) | C-4, C-6, C-4a |

| C-6 | ~148 | - | H-5, H-7, 5-OCH₃ |

| C-7 | ~110 | ~7.0 (d) | C-5, C-8, C-8a |

| C-8 | ~115 | ~7.5 (d) | C-6, C-7, C-8a |

| C-1' | ~115 | - | H-4', H-5' |

| C-2' | ~158 | - | H-4', 2'-OCH₃ |

| C-3' | ~145 | - | H-4', 3'-OCH₃ |

| C-4' | ~110 | ~6.8 (d) | C-2', C-3', C-5' |

| C-5' | ~125 | ~7.2 (d) | C-1', C-3', C-4' |

| C-6' | ~155 | - | H-5', 6'-OCH₃ |

| 5-OCH₃ | ~56 | ~3.9 (s) | C-5 |

| 6-OCH₃ | ~56 | ~3.9 (s) | C-6 |

| 2'-OCH₃ | ~61 | ~3.8 (s) | C-2' |

| 3'-OCH₃ | ~56 | ~3.8 (s) | C-3' |

| 6'-OCH₃ | ~61 | ~3.8 (s) | C-6' |

Note: The chemical shifts are approximate and based on typical values for polymethoxyflavones. Actual values are dependent on the solvent and experimental conditions.

Mass Spectrometry (MS and High-Resolution MS, e.g., ESIMS, UHPLC-LTQ-Orbitrap)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) coupled with a high-resolution analyzer (e.g., Orbitrap or TOF) can determine the mass of the molecular ion with high accuracy. For this compound (C₂₀H₂₀O₇), the expected protonated molecule [M+H]⁺ would have an exact mass of 373.1287 Da, confirming its elemental composition.

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis (MS/MS) provides valuable structural clues. For polymethoxyflavones, common fragmentation pathways include the sequential loss of methyl radicals (•CH₃) or methane (CH₄) from the methoxy groups. Another characteristic fragmentation pattern for flavonoids is the retro-Diels-Alder (RDA) reaction, which cleaves the C-ring and provides information about the substitution patterns on the A and B rings researchgate.netmdpi.com.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

UV-Vis Spectroscopy: The UV-Vis spectrum of a flavone typically exhibits two major absorption bands. Band I, corresponding to the B-ring cinnamoyl system, usually appears between 320-385 nm. Band II, arising from the A-ring benzoyl system, is observed between 240-280 nm. The exact position and intensity of these bands can be influenced by the substitution pattern, providing corroborative evidence for the structure.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the C=O stretch of the γ-pyrone ring (around 1650 cm⁻¹), aromatic C=C stretching vibrations (around 1600-1450 cm⁻¹), and prominent C-O stretching vibrations for the aryl-alkyl ether linkages of the methoxy groups (around 1250-1000 cm⁻¹).

Chromatographic Analytical Methods for Quantification and Purity Assessment

Chromatographic methods are essential for separating this compound from complex mixtures, assessing its purity, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the analysis of flavonoids. A reversed-phase HPLC (RP-HPLC) method is typically employed for the separation and quantification of polymethoxyflavones.

Methodology: A typical setup involves a C18 stationary phase column with a gradient elution mobile phase, commonly consisting of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.

Detection: A Diode Array Detector (DAD) or UV detector is commonly used, monitoring at the absorption maxima of the compound (e.g., ~254 nm and ~330 nm) to ensure specificity and sensitivity. When coupled with mass spectrometry (LC-MS), it provides a powerful tool for both quantification and structural confirmation.

Table 2: Typical HPLC Method Parameters for Polymethoxyflavone Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient elution |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV/DAD at ~254 nm and ~330 nm |

| Injection Volume | 10 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common than HPLC for flavonoid analysis due to the low volatility and thermal lability of these compounds, GC-MS can be used for certain polymethoxyflavones, which are among the more volatile flavonoids. The analysis of PMFs from citrus essential oils has been successfully performed using GC-MS, often at high temperatures researchgate.net.

Methodology: Analysis typically requires a high-temperature capillary column. Derivatization is often necessary for flavonoids with free hydroxyl groups, but may not be required for fully methoxylated compounds like this compound. The mass spectrometer provides definitive identification of the eluting peaks based on their mass spectra and fragmentation patterns, which can be compared against spectral libraries. This method is particularly useful for analyzing PMFs in complex volatile matrices like essential oils nih.gov.

Specialized Techniques for Conformational and Interaction Studies

Advanced spectroscopic and thermal analysis techniques are indispensable for a deeper understanding of the conformational dynamics and intermolecular interactions of this compound. These methods can reveal information about the molecule's three-dimensional structure, its thermal stability, and its ability to bind to macromolecules such as proteins.

Circular Dichroism (CD)

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light. It is particularly sensitive to the chiral nature of molecules and is widely used to study the secondary and tertiary structures of optically active macromolecules like proteins and nucleic acids.

For this compound, which is an achiral molecule, a CD spectrum would not be observed for the compound in isolation. An object that is superimposable on its mirror image lacks chirality and therefore does not exhibit differential absorption of circularly polarized light.

However, CD spectroscopy can be an invaluable tool for studying the interactions of this flavone with chiral biological targets. If this compound binds to a macromolecule such as a protein or DNA, it may induce a conformational change in the target molecule. This change in the chiral environment of the macromolecule can be detected as a change in its CD spectrum. Alternatively, the bound, achiral flavone molecule may be placed into a chiral environment by the macromolecule, resulting in an induced CD signal in the absorption region of the flavone. Therefore, while the flavone itself is CD-silent, the technique provides a sensitive method for probing its binding interactions and the resulting structural consequences on its chiral binding partners.

While the application of this technique to this compound is theoretically sound for interaction studies, specific experimental CD data for this compound were not available in the reviewed scientific literature.

| Parameter Measurable by CD Spectroscopy | Description |

| Induced CD Signal | An appearance of a CD signal in the flavone's absorption bands upon binding to a chiral macromolecule. |

| Conformational Change | Alterations in the characteristic CD spectrum of a protein (e.g., in the far-UV region for secondary structure) upon binding of the flavone. |

| Binding Stoichiometry | Can be estimated by titrating the macromolecule with the flavone and monitoring the changes in the CD signal. |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to study the thermal properties of materials, identifying transitions such as melting, crystallization, and glass transitions.

For a solid compound like this compound, DSC is the primary method to determine its melting point and enthalpy of fusion. A sharp endothermic peak on a DSC thermogram is characteristic of the melting of a pure, crystalline substance. The temperature at the peak of this endotherm is the melting temperature (T_m), and the area under the peak corresponds to the heat of fusion (ΔH_fus). These parameters are crucial for material characterization, purity assessment, and formulation development. The technique can also be used to identify potential polymorphism, where a compound may exist in different crystalline forms with distinct thermal properties.

Despite the utility of this technique, specific DSC thermograms or reported thermal transition data for purified this compound were not found in the surveyed literature. However, studies on other methoxyflavones suggest that they are typically crystalline solids with melting points often occurring between 145 to 155 °C. researchgate.net

| Thermal Property Determined by DSC | Significance for this compound |

| Melting Temperature (T_m) | A fundamental physical property used for identification and as an indicator of purity. A sharp melting peak suggests high purity. |

| Enthalpy of Fusion (ΔH_fus) | The heat absorbed during melting, which provides information on the crystallinity and intermolecular forces within the solid state. |

| Polymorphism | The presence of multiple endothermic or exothermic events before melting could indicate different crystalline forms of the compound. |

| Thermal Stability | Can be used in conjunction with thermogravimetric analysis (TGA) to assess the temperature range over which the compound is stable before decomposition. |

Intrinsic Fluorescence Spectroscopy

Intrinsic fluorescence spectroscopy is a highly sensitive method used to study molecular interactions, particularly the binding of small molecules (ligands) to proteins. nih.gov Many proteins contain naturally fluorescent amino acids, primarily tryptophan, which can be excited with UV light (typically around 295 nm), leading to fluorescence emission (around 330-350 nm). nist.govnih.gov The fluorescence of tryptophan is highly sensitive to its local environment; changes in the polarity of its surroundings, such as those occurring during ligand binding or protein conformational changes, can alter the intensity and peak emission wavelength of the fluorescence. labbot.bio

The interaction of this compound with a tryptophan-containing protein can be investigated by monitoring the quenching (decrease) of the protein's intrinsic fluorescence. nih.gov As the flavone binds to the protein, it may come into close proximity with a tryptophan residue, leading to a reduction in fluorescence intensity. This quenching can occur through static or dynamic mechanisms.

By titrating a protein solution with increasing concentrations of this compound and measuring the corresponding decrease in fluorescence, one can determine key binding parameters. The Stern-Volmer equation can be applied to analyze the quenching mechanism, while further analysis of the binding data can yield the binding constant (K_a) and the number of binding sites (n). nih.gov This approach provides valuable quantitative data on the affinity and stoichiometry of the protein-flavone interaction.

Detailed research findings from intrinsic fluorescence spectroscopy studies specifically involving this compound are not present in the available literature. However, this technique remains a principal and powerful method for characterizing such interactions.

| Binding Parameter | Description |

| Binding Constant (K_a) | A measure of the affinity between the flavone and the protein. A higher K_a indicates a stronger binding interaction. |

| Number of Binding Sites (n) | Indicates the stoichiometry of the interaction, i.e., how many flavone molecules bind to a single protein molecule. |

| Quenching Mechanism | Can be determined to be either static (formation of a non-fluorescent complex) or dynamic (collisional quenching). nih.gov |

| Thermodynamic Parameters | By conducting the experiment at different temperatures, changes in enthalpy (ΔH) and entropy (ΔS) of binding can be calculated. |

Molecular Mechanisms of Action of 5,6,2 ,3 ,6 Pentamethoxyflavone in Cellular Systems

Signaling Pathway Modulation

Polymethoxyflavones exert their cellular effects by interacting with and modulating a variety of intracellular signaling cascades that are crucial for cell growth, proliferation, inflammation, and survival.

The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) is a critical transcription factor that regulates the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it activates the transcription of a wide array of antioxidant and cytoprotective genes. nih.gov

While direct studies on the effect of 5,6,2',3',6'-Pentamethoxyflavone on the Nrf2 pathway are limited, the broader class of flavonoids has been shown to be potent activators of this pathway. For instance, dietary flavones such as apigenin and luteolin have been demonstrated to promote Nrf2 accumulation and protect against oxidative stress-induced cytotoxicity in various cell models. nih.gov The activation of the Nrf2 pathway by flavonoids can occur through Keap1-dependent and -independent mechanisms. Some flavonoids can interact with cysteine residues on Keap1, leading to the release of Nrf2. Additionally, certain kinases can regulate Nrf2 activity independently of Keap1. nih.gov Given the established role of flavonoids in modulating the Nrf2 pathway, it is plausible that this compound may also exert some of its biological effects through the activation of this protective signaling cascade, though further specific research is required to confirm this.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immune responses, cell proliferation, and survival. researchgate.net Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers. xjtu.edu.cn Research on a structurally similar compound, 5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavone, has provided significant insights into how pentamethoxyflavones can inhibit the NF-κB pathway. nih.govnih.gov

This related pentamethoxyflavone has been shown to suppress NF-κB activation induced by various inflammatory agents and carcinogens. nih.govnih.gov The mechanism of inhibition involves the suppression of the IκB kinase (IKK) complex. By inhibiting IKK, the flavone (B191248) prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. nih.gov This action keeps NF-κB sequestered in the cytoplasm, preventing the translocation of its active subunit, p65, to the nucleus. nih.gov Consequently, the transcription of NF-κB-regulated genes that mediate inflammation, cell survival, and proliferation is abrogated. nih.govnih.gov The suppression of this pathway by the pentamethoxyflavone analog led to the downregulation of gene products such as cyclooxygenase-2 (COX-2), cyclin D1, and various anti-apoptotic proteins. nih.gov

Table 1: Effects of a Pentamethoxyflavone Analog on the NF-κB Pathway

| Target | Effect | Consequence |

|---|---|---|

| IκB kinase (IKK) | Inhibition | Prevention of IκBα phosphorylation and degradation |

| p65 subunit | Suppression of nuclear translocation | Abrogation of NF-κB-dependent gene expression |

The Mitogen-Activated Protein Kinase (MAPK) pathways are a group of signaling cascades that play a crucial role in transducing extracellular signals into cellular responses, including proliferation, differentiation, inflammation, and apoptosis. The major MAPK families include extracellular signal-regulated kinases (ERKs) and p38 MAPKs. nih.govfrontiersin.org

While direct evidence for this compound is still emerging, studies on other polymethoxyflavones have demonstrated their ability to modulate MAPK signaling. For instance, the citrus flavonoid 3,5,6,7,8,3',4'-heptamethoxyflavone has been shown to induce the expression of brain-derived neurotrophic factor (BDNF) through a mechanism involving the phosphorylation of ERK. nih.gov

The p38 MAPK pathway is strongly activated by cellular stressors and inflammatory stimuli and plays a key role in regulating the production of pro-inflammatory cytokines. assaygenie.com The inhibition of p38-α MAPK has been identified as a molecular target for certain trimethoxyflavone-resveratrol hybrids, leading to a potent reduction in the production of pro-inflammatory mediators. nih.gov Given the structural similarities, it is conceivable that this compound could also modulate the activity of ERK and p38, thereby influencing cellular processes such as inflammation and cell survival.

The Phosphatidylinositol 3-Kinase/Akt (PI3K/Akt) pathway is a critical intracellular signaling pathway that governs cell growth, proliferation, survival, and metabolism. nih.gov The aberrant activation of this pathway is a common feature in many types of cancer. nih.gov

Several flavonoids have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway. nih.gov Nobiletin (B1679382) (5,6,7,8,3′,4′-hexamethoxyflavone), a polymethoxyflavone found in citrus fruits, has been reported to inhibit the growth of certain cancer cells by suppressing the Akt pathway. nih.gov The activation of PI3K leads to the generation of phosphatidylinositol-3,4,5-triphosphate (PIP3), which in turn recruits and activates Akt. bio-connect.nl By interfering with this cascade, flavonoids can modulate the downstream effects of Akt, which include the regulation of proteins involved in cell cycle progression and apoptosis. nih.gov Although specific studies on this compound are needed, the existing research on other polymethoxyflavones suggests that this compound may also regulate cellular functions through the modulation of the PI3K/Akt pathway.

Table 2: Modulation of Signaling Pathways by Related Polymethoxyflavones

| Signaling Pathway | Modulating Compound | Observed Effect |

|---|---|---|

| NF-κB | 5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavone | Inhibition of IKK and p65 translocation |

| MAPK (ERK) | 3,5,6,7,8,3',4'-heptamethoxyflavone | Phosphorylation of ERK |

Enzyme Activity Modulation

In addition to modulating signaling pathways, this compound and related compounds can directly interact with and alter the activity of specific enzymes involved in key physiological and pathological processes.

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are key enzymes in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a major role in inflammation. d-nb.info

Several polymethoxyflavones have been investigated for their anti-inflammatory properties, including their ability to inhibit COX enzymes. nih.gov A study on a series of synthesized methoxyflavones found that some exhibited selective inhibition of COX-2. nih.gov The inhibition of COX-2 is a desirable therapeutic strategy for reducing inflammation with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors. d-nb.info

Furthermore, the inhibition of the NF-κB pathway by 5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavone has been shown to lead to the downregulation of COX-2 expression. nih.gov This indicates that pentamethoxyflavones may inhibit COX-2 through both direct enzyme inhibition and indirect regulation of its gene expression.

Table 3: Potential Mechanisms of COX-2 Inhibition by Pentamethoxyflavones

| Mechanism | Description |

|---|---|

| Direct Enzyme Inhibition | Potential for direct binding to and inhibition of the COX-2 enzyme activity. |

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory processes and is implicated in various pathological conditions. Polymethoxyflavones have been identified as inhibitors of iNOS expression and activity. The primary mechanism for this inhibition involves the suppression of key inflammatory signaling pathways.

Studies on various PMFs demonstrate that they can inhibit the lipopolysaccharide (LPS)-induced expression of both iNOS protein and its corresponding mRNA. researchgate.net This effect is largely attributed to the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.net NF-κB is a crucial transcription factor that, upon activation, moves to the nucleus and initiates the transcription of pro-inflammatory genes, including the gene for iNOS. PMFs have been shown to prevent the activation of NF-κB. researchgate.net Additionally, the inhibition of the p38-mitogen-activated protein kinase (MAPK) phosphorylation cascade by PMFs has also been implicated in the reduction of iNOS expression. researchgate.net By targeting these upstream signaling molecules, this compound likely reduces the production of iNOS, thereby exerting an anti-inflammatory effect by decreasing excessive nitric oxide levels.

Modulation of Heme Oxygenase-1 (HO-1) Expression

Heme oxygenase-1 (HO-1) is a critical enzyme that provides cytoprotection against oxidative stress and inflammation. It catalyzes the breakdown of heme into biliverdin, free iron, and carbon monoxide, all of which have important biological functions. The induction of HO-1 is a key cellular defense mechanism.

The expression of HO-1 is primarily regulated by the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2). Under normal conditions, Nrf2 is kept inactive in the cytoplasm. In response to oxidative stress, Nrf2 is released, translocates to the nucleus, and binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes, including the gene for HO-1, initiating their transcription.

Studies on other flavonoids have shown that they can induce the expression of HO-1. For instance, 5,8-Dihydroxy-4',7-dimethoxyflavone was found to induce HO-1 protein and mRNA expression by activating the ROS-dependent p38 MAPK/Nrf2 signaling pathway. nih.gov This suggests a plausible mechanism whereby this compound could modulate the cellular antioxidant response. By promoting the activation of the Nrf2 pathway, this PMF could lead to the upregulation of HO-1, enhancing the cell's capacity to counteract oxidative damage. nih.gov Some pentamethoxyflavone isomers, such as 5,7,3',4',5'-pentamethoxyflavone, have been shown to inhibit Nrf2 transactivation, indicating that the effect of PMFs on this pathway can be structure-dependent. caymanchem.com

Interference with ATPase Activity

Ion-motive ATPases, such as Sodium-Potassium ATPase (Na+/K+-ATPase) and Calcium ATPase (Ca2+-ATPase), are essential membrane proteins that maintain electrochemical gradients across the cell membrane by hydrolyzing ATP. The proper functioning of these pumps is vital for numerous cellular processes, including nerve impulse transmission, muscle contraction, and nutrient transport.

Flavonoids as a class have been shown to inhibit the activity of these P-type ATPases. researchgate.netnih.gov Research on a wide range of natural flavonoids demonstrated considerable inhibition of Na+/K+-ATPase activity. researchgate.net However, the structure of the flavonoid plays a significant role in its inhibitory potential. Specifically, studies have found that methoxyflavonoids are generally less potent inhibitors of Na+/K+-ATPase compared to their hydroxylated counterparts. researchgate.net This suggests that while this compound may possess some capacity to interfere with ATPase activity, its high degree of methoxylation likely results in a less pronounced effect than that of polyhydroxyflavones.

Protein Expression and Regulation

The biological effects of this compound are mediated through its ability to alter the expression and activity of key regulatory proteins. Techniques such as Western blot and real-time PCR are instrumental in elucidating these changes at the protein and gene expression levels, respectively.

Western Blot Analysis of Key Regulatory Proteins

A prominent target is the NF-κB pathway. Studies on 5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavone have shown that it inhibits the IκB kinase (IKK), which in turn suppresses the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This prevents the translocation of the p65 subunit of NF-κB to the nucleus. Consequently, the expression of NF-κB-regulated proteins involved in inflammation (e.g., Cyclooxygenase-2), cell survival (e.g., XIAP, Survivin, Bcl-xL), and proliferation (e.g., Cyclin D1) is downregulated. Another study on 5,7,3',4',5'-pentamethoxyflavone demonstrated changes in the expression of GABAergic synaptic-associated proteins. nih.gov These findings suggest that this compound likely modulates similar arrays of regulatory proteins.

Table 1: Key Regulatory Proteins Modulated by Pentamethoxyflavone Analogs (Data based on studies of related PMF isomers)

| Protein Target | Pathway/Function | Observed Effect |

|---|---|---|

| p-IκBα | NF-κB Signaling | Decrease |

| Nuclear p65 | NF-κB Signaling | Decrease |

| Cyclooxygenase-2 (COX-2) | Inflammation | Decrease |

| Cyclin D1 | Cell Cycle Proliferation | Decrease |

| Bcl-2 / Bcl-xL | Apoptosis (Anti-apoptotic) | Decrease |

| Survivin | Apoptosis (Inhibitor) | Decrease |

| Gephyrin | GABAergic Synapse Stability | Increase |

| GABRA2 | GABAergic Synapse Stability | Increase |

Real-Time PCR Analysis of Gene Expression

Real-time polymerase chain reaction (RT-PCR) is a sensitive technique used to measure the levels of specific messenger RNA (mRNA), providing a direct indication of gene expression. Analysis of various PMF isomers has revealed significant modulation of gene expression across different cellular models.

For example, in studies with 3T3-L1 pre-adipocytes, 5,7,3',4',5'-pentamethoxyflavone was shown to reduce the expression of key genes involved in adipogenesis and lipogenesis. nih.govresearchgate.net This includes transcription factors like peroxisome proliferator-activated receptor-gamma (PPAR-γ) and CCAAT/enhancer-binding proteins (C/EBPα and β), as well as their downstream targets such as fatty acid synthase (FASN) and adipocyte binding protein 2 (aP2). nih.govresearchgate.net Conversely, the same compound was found to enhance the mRNA expression of adiponectin and genes related to lipolysis, including adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL). nih.govresearchgate.net RNA sequencing of cells treated with 3',4',5',5,7-pentamethoxyflavone (B192069) showed changes in the expression of genes associated with the cell cycle and the unfolded protein response. kent.ac.uk These findings indicate that PMFs, likely including this compound, can exert profound effects by transcriptionally reprogramming cells.

Table 2: Gene Expression Modulated by Pentamethoxyflavone Analogs (Data based on studies of related PMF isomers)

| Gene Target | Biological Process | Observed Effect on mRNA Level |

|---|---|---|

| PPAR-γ | Adipogenesis | Decrease |

| C/EBPα | Adipogenesis | Decrease |

| FASN | Lipogenesis | Decrease |

| Leptin | Adipogenesis | Decrease |

| Adiponectin | Adipokine Expression | Increase |

| ATGL | Lipolysis | Increase |

| HSL | Lipolysis | Increase |

DNA and Cellular Component Interactions

Beyond influencing signaling pathways, flavonoids can directly interact with cellular macromolecules, including DNA and components of the cytoskeleton, to exert their biological effects.

Research on the closely related isomer 3,5,7,3′,4′-pentamethoxyflavone has provided significant insights into this area. Despite being a relatively poor antioxidant in chemical assays, this compound was found to offer remarkable protection to DNA from oxidative damage. nih.gov Further investigation revealed that the molecule binds to the minor groove of the DNA double helix. nih.gov This physical interaction is believed to be the mechanism behind its protective effect, shielding the genetic material from damaging reactive oxygen species.

In contrast, studies on a different PMF, 5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavone, showed that while it potently inhibited the NF-κB pathway, it did not directly modify the ability of NF-κB proteins to bind to their DNA consensus sites. This indicates that its action is upstream in the signaling cascade rather than at the level of DNA-protein interaction for this specific pathway. Other research has pointed to the ability of certain PMFs to interact with cytoskeletal components by inhibiting the polymerization and assembly of microtubules.

Direct DNA Protection Mechanisms

There is currently no specific scientific evidence available to suggest that this compound directly protects DNA. Studies on other closely related flavonoids have indicated potential DNA protective effects through mechanisms such as intercalation into the DNA minor groove, but similar research on this compound has not been identified. Therefore, any direct interaction or protective role of this specific compound with DNA has not been scientifically established.

Interactions with Cellular Receptors and Targets (e.g., IL Receptors, PARP, Caspase, Bcl-2/Bax)

Detailed studies on the interaction of this compound with key cellular receptors and protein targets involved in apoptosis and inflammation are not available in the current body of scientific literature. While research on other pentamethoxyflavone isomers has demonstrated significant effects on these pathways, these findings cannot be directly attributed to this compound due to the specific structure-activity relationships that govern the biological actions of flavonoids.

For instance, studies on the isomer 5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavone have shown that it can induce apoptosis through the modulation of the Bcl-2/Bax ratio, activation of caspases, and cleavage of PARP. nih.govresearchgate.net However, the presence and position of hydroxyl and methoxy (B1213986) groups on the flavonoid skeleton are critical determinants of biological activity, and thus, these findings cannot be extrapolated to this compound without direct experimental evidence.

Similarly, while various flavonoids have been shown to modulate inflammatory responses by interacting with interleukin (IL) receptors, there is no specific data detailing such interactions for this compound.

Table 1: Summary of Research Findings on Cellular Targets for a Pentamethoxyflavone Isomer (5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavone)

| Cellular Target | Observed Effect in MCF-7 cells | Reference |

| Bcl-2 | Down-regulation | nih.gov |

| Bax | Up-regulation | nih.gov |

| Caspase-3 | Increased expression and activity | nih.govresearchgate.net |

| Caspase-7 | Increased activity | nih.gov |

| PARP-1 | Increased protein levels of cleaved PARP-1 | nih.govresearchgate.net |

It is crucial to reiterate that the data presented in this table pertains to an isomer and not to this compound.

Future Research Trajectories for this compound: A Translational Perspective

While the unique polymethoxyflavone this compound has been identified, its full therapeutic potential remains largely uncharted territory within the scientific community. The exploration of its bioactivities is still in a nascent stage, with a significant opportunity for future research to unveil its mechanistic intricacies and translational applications. This article outlines key future directions and translational research perspectives for this specific compound, drawing insights from the broader class of polymethoxyflavones (PMFs) to pave the way for comprehensive investigation.

Q & A

Q. What are the natural sources of 5,6,2',3',6'-Pentamethoxyflavone, and how can its extraction be optimized?

The compound is primarily isolated from plants in the Rutaceae family, including Casimiroa pubescens leaves and Melicope coodeana . For extraction, use ethyl acetate or methanol-based solvents due to their efficacy in isolating polymethoxyflavones. Sequential solvent partitioning (e.g., hexane → ethyl acetate → methanol) followed by column chromatography with silica gel or Sephadex LH-20 is recommended. Leaves typically yield higher concentrations (e.g., 1.86–12.2 mg/g dry weight in Citrus spp.) compared to stems or roots .

Q. What methodologies are used for structural characterization of this compound?

Structural confirmation requires a combination of:

- 1D/2D NMR : Analyze proton and carbon signals to identify methoxy group positions (e.g., δ 3.8–4.0 ppm for OCH₃ in H NMR) and aromatic ring substitution patterns .

- HRESIMS : Confirm molecular formula (C₂₀H₂₀O₇, [M+H]⁺ m/z 373.1284) .

- UV-Vis spectroscopy : Detect absorption maxima at ~250 nm (Band II) and ~330 nm (Band I), typical for flavones .

Q. How can researchers screen the bioactivity of this compound in preliminary studies?

Use in vitro assays tailored to target pathways:

- Anticancer : MTT assay on cancer cell lines (e.g., colorectal, breast) with IC₅₀ calculations .

- Enzyme inhibition : Spectrophotometric assays for glyceraldehyde-3-phosphate dehydrogenase (GAPDH) or organic anion transporters (OAT1/OAT3) at 100 µg/mL .

- Antifungal : Broth microdilution against Candida rugosa .

Advanced Research Questions

Q. What is the molecular mechanism of this compound in enzyme inhibition?

The compound inhibits GAPDH (65% inhibition at 100 µg/mL) by binding to the enzyme's active site, as shown via molecular docking and kinetic studies . It also blocks OAT1/OAT3 transporters (Ki < 10 µM), reducing substrate uptake in renal cells. For mechanistic validation, use CRISPR-edited cell lines (e.g., OAT1-knockout HEK293) and competitive inhibition assays .

Q. How do methoxy group substitutions influence its bioactivity?

Methoxy groups at positions 5,6,2',3',6' enhance lipid solubility and membrane permeability compared to hydroxylated analogs. Comparative studies show:

Q. How should researchers address contradictions in bioactivity data across studies?

Discrepancies (e.g., weak GAPDH inhibition vs. strong anticancer effects) may arise from:

- Cell model variability : Use isogenic cell lines to control for genetic background.

- Assay conditions : Standardize drug exposure time (e.g., 48 hr for apoptosis assays) and solvent controls (DMSO <0.1%) .

- Off-target effects : Perform transcriptomic profiling (RNA-seq) to identify secondary targets like Nrf2 or NF-κB pathways .

Q. Can this compound synergize with existing therapeutics?

Yes. It sensitizes chemoresistant cancer cells to doxorubicin and cisplatin by inhibiting the Nrf2 antioxidant pathway. For synergy testing, use combination index (CI) models (e.g., Chou-Talalay method) at fixed molar ratios (1:1 to 1:5) .

Q. What are the current gaps in pharmacokinetic data, and how can they be addressed?

Limited in vivo data exist on absorption, metabolism, and bioavailability. Proposed strategies:

- Animal studies : Administer 10–50 mg/kg orally or intravenously in rodents, followed by LC-MS/MS plasma analysis .

- Metabolite identification : Incubate with liver microsomes to detect demethylated or glucuronidated metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.